molecular formula C12H19NOS B1347587 Beta-(2-Dimethylaminoethylthio)-Phenethyl Alcohol CAS No. 88889-92-3

Beta-(2-Dimethylaminoethylthio)-Phenethyl Alcohol

Cat. No.: B1347587
CAS No.: 88889-92-3
M. Wt: 225.35 g/mol
InChI Key: CRZLTMRCYQCJDO-UHFFFAOYSA-N
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Description

Beta-(2-Dimethylaminoethylthio)-Phenethyl Alcohol is an organic compound with a complex structure that includes both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Beta-(2-Dimethylaminoethylthio)-Phenethyl Alcohol typically involves multi-step organic reactions. One common method includes the reaction of phenethyl alcohol with 2-dimethylaminoethylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Beta-(2-Dimethylaminoethylthio)-Phenethyl Alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aminoethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield a ketone, while reduction can produce various amine derivatives.

Scientific Research Applications

Beta-(2-Dimethylaminoethylthio)-Phenethyl Alcohol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Beta-(2-Dimethylaminoethylthio)-Phenethyl Alcohol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the thio and phenethyl components.

    2-(Diethylamino)ethanol: Similar structure but with ethyl groups instead of methyl groups.

    2-(Dimethylamino)ethyl chloride: Contains the dimethylaminoethyl group but with a chloride substituent.

Properties

IUPAC Name

2-[2-(dimethylamino)ethylsulfanyl]-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-13(2)8-9-15-12(10-14)11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZLTMRCYQCJDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296185
Record name 2-{[2-(Dimethylamino)ethyl]sulfanyl}-2-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88889-92-3
Record name NSC108210
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{[2-(Dimethylamino)ethyl]sulfanyl}-2-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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